molecular formula C61H98N22O18 B12382488 Obestatin(11-23)mouse, rat

Obestatin(11-23)mouse, rat

Cat. No.: B12382488
M. Wt: 1427.6 g/mol
InChI Key: NDWBQTKASKXOCL-MGFBIKGDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Obestatin(11-23)mouse, rat is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

    Purification: of the crude peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing preparative HPLC systems to obtain high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Obestatin(11-23)mouse, rat can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, which can have altered biological activities .

Scientific Research Applications

Obestatin(11-23)mouse, rat has a wide range of scientific research applications:

Mechanism of Action

Obestatin(11-23)mouse, rat exerts its effects by binding to specific receptors in the body. Initially, it was thought to activate G-protein-coupled receptor 39 (GPR39), but this has been debated. It may also interact with glucagon-like peptide 1 receptor (GLP-1R). The peptide influences various molecular pathways, including those involved in appetite regulation, insulin sensitivity, and lipid metabolism. It increases phosphorylation of AKT and AMPK and enhances sirtuin 1 (SIRT1) protein levels, contributing to its metabolic effects .

Comparison with Similar Compounds

Obestatin(11-23)mouse, rat is unique compared to other peptides derived from the preproghrelin gene, such as ghrelin. While ghrelin stimulates appetite and promotes weight gain, obestatin has the opposite effect, suppressing appetite and reducing body weight. Other similar compounds include:

This compound stands out due to its specific sequence and unique physiological effects, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C61H98N22O18

Molecular Weight

1427.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide

InChI

InChI=1S/C61H98N22O18/c1-29(2)20-36(62)53(94)83-44(27-84)55(96)72-25-48(89)74-31(5)51(92)77-38(13-16-45(63)86)58(99)81-42(22-33-9-11-35(85)12-10-33)60(101)79-39(14-17-46(64)87)57(98)78-40(15-18-47(65)88)59(100)82-43(23-34-24-69-28-73-34)54(95)71-26-49(90)76-37(8-7-19-70-61(67)68)56(97)75-32(6)52(93)80-41(50(66)91)21-30(3)4/h9-12,24,28-32,36-44,84-85H,7-8,13-23,25-27,62H2,1-6H3,(H2,63,86)(H2,64,87)(H2,65,88)(H2,66,91)(H,69,73)(H,71,95)(H,72,96)(H,74,89)(H,75,97)(H,76,90)(H,77,92)(H,78,98)(H,79,101)(H,80,93)(H,81,99)(H,82,100)(H,83,94)(H4,67,68,70)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

NDWBQTKASKXOCL-MGFBIKGDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)N

Origin of Product

United States

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